

# A Guide to L-Methionine-¹³C₅: Commercial Availability and Research Applications

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Compound of Interest		
Compound Name:	L-Methionine-13C5	
Cat. No.:	B15142305	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of L-Methionine-<sup>13</sup>C<sub>5</sub> for research purposes. It also details experimental protocols for its application in metabolic flux analysis and quantitative proteomics, empowering researchers to effectively integrate this stable isotope-labeled amino acid into their workflows.

## Commercial Availability of L-Methionine-13C5

L-Methionine-¹³C₅ is a non-radioactive, stable isotope-labeled version of the essential amino acid L-methionine, where all five carbon atoms have been replaced with the ¹³C isotope. This mass shift allows for the precise tracking and quantification of methionine metabolism and protein dynamics in various biological systems. Several suppliers offer L-Methionine-¹³C₅ for research use, with varying purity, isotopic enrichment, and available quantities. A summary of offerings from prominent suppliers is presented below.



Supplier	Product Name	Catalog Number (Example)	Isotopic Purity	Chemical Purity	Available Quantities
Sigma- Aldrich	L-Methionine-	749893	≥99 atom %	≥98% (CP)	Custom packaging available
L-Methionine-	608106	98 atom % <sup>13</sup> C, 98 atom % <sup>15</sup> N	95% (CP)	100 mg, 250 mg	
Cambridge Isotope Laboratories, Inc.	L-Methionine (13C5, 99%)	CLM-893-H	99%	≥98%	50 mg, 100 mg, 250 mg[1][2]
L-Methionine ( <sup>13</sup> C <sub>5</sub> , 99%; <sup>15</sup> N, 99%)	CNLM-759-H	99% <sup>13</sup> C, 99% <sup>15</sup> N	98%	0.25 g[3]	
MedchemExp ress	L-Methionine-	HY-112349S	Not specified	Not specified	Contact for details
CymitQuimic a	L-Methionine-	TRC- M261003- 10MG	Not specified	Not specified	1 mg, 10 mg, 25 mg
Eurisotop	L- METHIONIN E (13C5,99%)	CLM-893-H	99%	98%	0.05 g, 0.1 g, 0.25 g[4]

## Experimental Protocols Metabolic Flux Analysis of Methionine Metabolism

This protocol outlines a method for quantifying methionine metabolic fluxes in cultured cells using L-Methionine-¹³C₅ and liquid chromatography-mass spectrometry (LC-MS).



#### Methodology:

- Cell Culture and Labeling:
  - Culture human fibrosarcoma cells (or other cell line of interest) in standard DMEM medium.
  - To initiate the labeling experiment, replace the standard medium with DMEM containing a known concentration of L-Methionine-<sup>13</sup>C<sub>5</sub> (e.g., 200 μM).
  - Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of isotope incorporation.

#### Metabolite Extraction:

- At each time point, aspirate the medium and wash the cells with ice-cold phosphatebuffered saline (PBS).
- Quench metabolism and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the cell culture plate.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

#### LC-MS Analysis:

- Analyze the extracted intracellular metabolites and the corresponding extracellular medium samples by LC-MS.
- Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate methionine from other metabolites.
- Employ a high-resolution mass spectrometer to measure the mass isotopologue distribution of methionine, distinguishing between the unlabeled (M+0) and labeled (M+5) forms.



- Data Analysis and Flux Calculation:
  - Correct the raw mass spectrometry data for the natural abundance of <sup>13</sup>C.
  - Calculate the fractional labeling of the intracellular and extracellular methionine pools at each time point.
  - Use a metabolic model to fit the kinetic labeling data and determine the fluxes through the key pathways of methionine metabolism, such as protein synthesis, transmethylation, and the salvage pathway.



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Metabolic Flux Analysis Workflow using L-Methionine-13C5.

## Quantitative Proteomics using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

This protocol describes a general workflow for quantitative proteomics using L-Methionine-¹³C₅ in a SILAC experiment. This method allows for the comparison of protein abundance between two cell populations.

#### Methodology:

- SILAC Media Preparation:
  - Prepare two batches of custom cell culture medium that lacks natural methionine.
  - $\circ$  Supplement one batch with natural L-methionine ("light") and the other with L-Methionine- $^{13}C_5$  ("heavy").



- Cell Culture and Labeling:
  - Culture two separate populations of the same cell line.
  - Grow one population in the "light" medium and the other in the "heavy" medium for at least five cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
- Experimental Treatment:
  - Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
- · Cell Lysis and Protein Quantification:
  - Harvest both cell populations and lyse them using a suitable lysis buffer.
  - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- · Sample Mixing and Protein Digestion:
  - Mix equal amounts of protein from the "light" and "heavy" lysates.
  - Denature, reduce, and alkylate the proteins in the mixed sample.
  - Digest the proteins into peptides using a protease, typically trypsin.
- Peptide Fractionation and LC-MS/MS Analysis:
  - (Optional but recommended) Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
  - Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either natural methionine or L-Methionine-<sup>13</sup>C<sub>5</sub>.



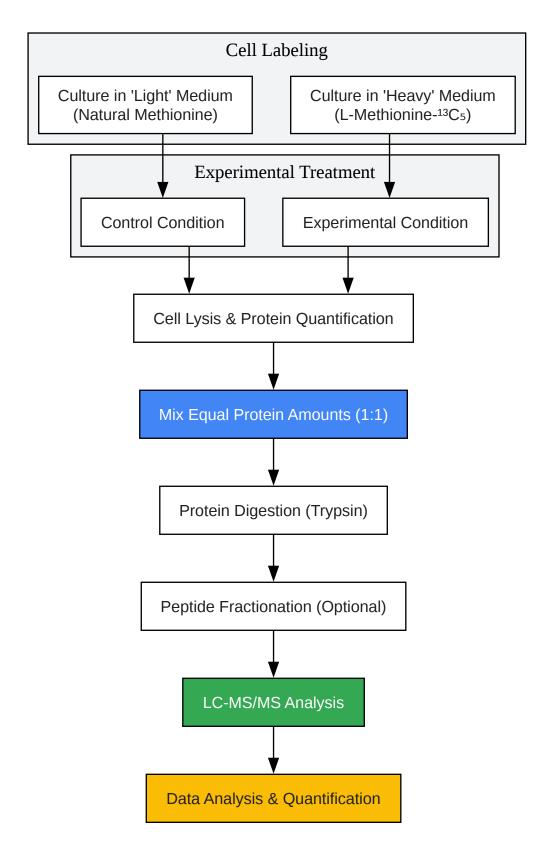




#### • Data Analysis:

- Use specialized proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide pair.
- The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two cell populations.





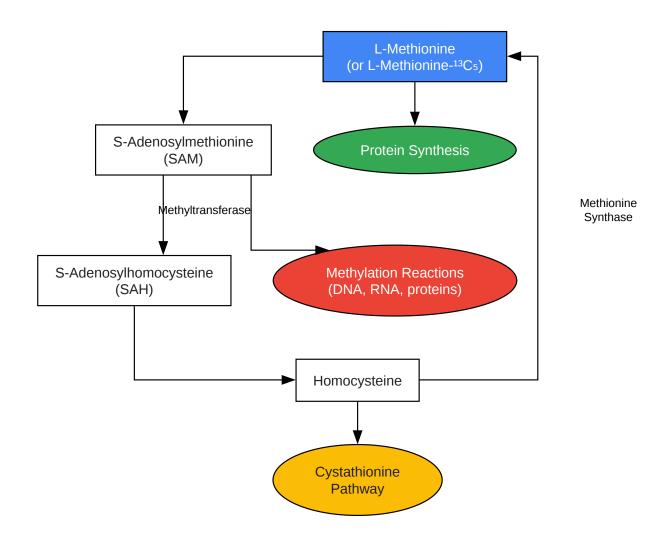
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Quantitative Proteomics (SILAC) Workflow.



### **Signaling Pathway Visualization**

The following diagram illustrates a simplified representation of the central role of methionine in cellular metabolism, a pathway frequently investigated using L-Methionine-<sup>13</sup>C<sub>5</sub>.



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Simplified Methionine Metabolism Pathway.

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### References

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